molecular formula C18H24N2O3 B11537691 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methylpropyl)hexanamide

6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methylpropyl)hexanamide

Cat. No.: B11537691
M. Wt: 316.4 g/mol
InChI Key: ZHIXNAMOWHIBPN-UHFFFAOYSA-N
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Description

6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(2-METHYLPROPYL)HEXANAMIDE is a complex organic compound with a unique structure that includes an isoindoline moiety and a hexanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(2-METHYLPROPYL)HEXANAMIDE typically involves the reaction of an isoindoline derivative with a hexanamide precursor under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the desired product. Common reaction conditions include elevated temperatures and controlled pH levels to ensure the proper formation of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for the efficient production of the compound with high purity and yield. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(2-METHYLPROPYL)HEXANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.

    Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different isoindoline derivatives, while reduction can produce various hexanamide analogs. Substitution reactions can lead to the formation of new compounds with modified functional groups.

Scientific Research Applications

6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(2-METHYLPROPYL)HEXANAMIDE has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(2-METHYLPROPYL)HEXANAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(2-METHYLPROPYL)HEXANAMIDE include other isoindoline derivatives and hexanamide analogs. These compounds share structural similarities but may differ in their functional groups and overall properties.

Uniqueness

The uniqueness of 6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(2-METHYLPROPYL)HEXANAMIDE lies in its specific combination of an isoindoline moiety and a hexanamide chain, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C18H24N2O3

Molecular Weight

316.4 g/mol

IUPAC Name

6-(1,3-dioxoisoindol-2-yl)-N-(2-methylpropyl)hexanamide

InChI

InChI=1S/C18H24N2O3/c1-13(2)12-19-16(21)10-4-3-7-11-20-17(22)14-8-5-6-9-15(14)18(20)23/h5-6,8-9,13H,3-4,7,10-12H2,1-2H3,(H,19,21)

InChI Key

ZHIXNAMOWHIBPN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)CCCCCN1C(=O)C2=CC=CC=C2C1=O

Origin of Product

United States

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